molecular formula C8H12N2S B3391388 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine CAS No. 1698908-50-7

4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine

Cat. No.: B3391388
CAS No.: 1698908-50-7
M. Wt: 168.26 g/mol
InChI Key: WGGSVUFHXVAWIF-UHFFFAOYSA-N
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Description

“4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 . It is a research-use-only compound .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “this compound”, has been a subject of interest in medicinal chemistry . Various synthetic pathways have been explored, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a cyclobutyl group and a methyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds, including “this compound”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .

Scientific Research Applications

Molecular and Electronic Structure Analysis

4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine and its derivatives have been extensively studied for their molecular and electronic structures. For instance, Özdemir et al. (2009) conducted an experimental and theoretical investigation of a related molecule, focusing on its molecular geometry, vibrational frequencies, and atomic charge distribution using various computational methods. This research contributes significantly to understanding the fundamental properties of such compounds, which is crucial for their applications in various scientific fields (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives of this compound have been a key area of research. Koparır, Cansiz, and Ahmedzade (2004) synthesized a compound structurally related to this compound and tested it for antibacterial activity. Their findings contribute to the development of new antibacterial agents and expand the understanding of the biological activities of thiazole derivatives (Koparır, Cansiz, & Ahmedzade, 2004).

Antimicrobial Activity

Further extending the application in biomedicine, Koparir et al. (2011) synthesized aminophosphinic acids containing cyclobutane and 1,3-thiazole, investigating their antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents, especially against bacterial strains like Staphylococcus aureus and Mycobacterium fortuitum (Koparir, Karaarslan, Orek, & Koparır, 2011).

Stereoselective Synthesis

In the realm of organic synthesis, Gebert and Heimgartner (2002) explored the stereoselective synthesis of enantiomerically pure 1,3-thiazole derivatives. This research has implications for the development of chiral compounds, which are important in pharmaceuticals and other areas where stereoisomerism plays a crucial role (Gebert & Heimgartner, 2002).

Structural Relationship to Antiischemic Drugs

Investigations into the structural relationships of thiazole derivatives to known drugs have been conducted. Volovenko et al. (2001) synthesized compounds structurally related to antiischemic drugs, contributing to the development of new therapeutic agents (Volovenko, Volovnenko, Tverdokhlebov, & Ryabokon', 2001).

Future Directions

The future directions for “4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Thiazole derivatives have been associated with a variety of biological activities, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

4-cyclobutyl-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-7(6-3-2-4-6)10-8(9)11-5/h6H,2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGSVUFHXVAWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290476
Record name 4-Cyclobutyl-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698908-50-7
Record name 4-Cyclobutyl-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698908-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclobutyl-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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